(6E)-2-(3,4-diethoxybenzyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
2-(3,4-DIETHOXYBENZYL)-5-IMINO-6-[(E)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-5,6-DIHYDRO-7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolopyrimidines. This compound is characterized by its unique structure, which includes a diethoxybenzyl group, an indole moiety, and a thiadiazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-(3,4-DIETHOXYBENZYL)-5-IMINO-6-[(E)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-5,6-DIHYDRO-7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves multiple steps, typically starting with the preparation of the thiadiazolopyrimidine core. This is followed by the introduction of the diethoxybenzyl and indole groups through various organic reactions. Common synthetic routes include condensation reactions, cyclization, and substitution reactions under controlled conditions. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,4-DIETHOXYBENZYL)-5-IMINO-6-[(E)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-5,6-DIHYDRO-7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied. Detailed studies are required to elucidate the precise mechanisms by which it exerts its effects.
Comparison with Similar Compounds
When compared to other similar compounds, 2-(3,4-DIETHOXYBENZYL)-5-IMINO-6-[(E)-1-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-5,6-DIHYDRO-7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE stands out due to its unique combination of functional groups and structural features Similar compounds include other thiadiazolopyrimidines and indole derivatives, which may share some chemical and biological properties but differ in their specific activities and applications
Properties
Molecular Formula |
C26H25N5O3S |
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Molecular Weight |
487.6 g/mol |
IUPAC Name |
5-amino-2-[(3,4-diethoxyphenyl)methyl]-6-[(E)-(2-methylindol-3-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C26H25N5O3S/c1-4-33-21-11-10-16(12-22(21)34-5-2)13-23-30-31-24(27)19(25(32)29-26(31)35-23)14-18-15(3)28-20-9-7-6-8-17(18)20/h6-12,14H,4-5,13,27H2,1-3H3/b18-14- |
InChI Key |
BCZKBHUVAMHZBG-JXAWBTAJSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)CC2=NN3C(=C(C(=O)N=C3S2)/C=C\4/C(=NC5=CC=CC=C54)C)N)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NN3C(=C(C(=O)N=C3S2)C=C4C(=NC5=CC=CC=C54)C)N)OCC |
Origin of Product |
United States |
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